6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The presence of bromine and iodine substituents on the aromatic rings enhances its reactivity and biological activity.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information about its synthesis and applications. It is often utilized in research settings for its potential therapeutic properties and as a building block in the synthesis of other complex molecules .
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of halogenated compounds because of the bromine and iodine substituents, which are known to influence biological activity.
The synthesis of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthesis may require specific reagents such as bromine or iodine sources, base catalysts, and solvents like dimethylformamide or acetonitrile. Control of reaction conditions (temperature, time, and concentration) is crucial to achieve high yields and purity of the final product.
The molecular structure of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine can be represented by its SMILES notation: Brc1cnc2[nH]cnc2c1
. The compound features a bicyclic system with nitrogen atoms incorporated into the rings.
Key structural data includes:
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as the presence of catalysts (e.g., palladium-based catalysts for coupling) and may involve temperature control to prevent side reactions.
The mechanism of action for compounds like 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is often linked to their interactions with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to increased lipophilicity and potential for halogen bonding.
Studies have indicated that similar compounds exhibit activity against various biological pathways, including those involved in cancer cell proliferation and inflammation, although specific data on this compound's mechanism may require further investigation.
Relevant data regarding melting point and boiling point may vary based on purity but are essential for practical applications in synthesis and formulation.
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine has potential applications in:
The compound's unique structural features make it an attractive candidate for further research in drug development and material science applications.
Regioselective C2-arylation of the imidazo[4,5-b]pyridine scaffold represents a significant advancement for constructing complex molecules like 6-Bromo-2-(3-iodophenyl)-3H-imidazo[4,5-b]pyridine. Unprotected imidazo[4,5-b]pyridines exhibit poor reactivity in direct C-H arylation due to bidentate coordination of the N3/N4 atoms to metal catalysts, which blocks the necessary catalytic cycle [4]. Successful C2 functionalization requires N3-protection, with the MEM (methoxyethoxymethyl) group proving optimal. Under Pd(OAc)₂ (5 mol%), CuI (3 equiv), and Cs₂CO₃ conditions in DMF, N3-MEM-protected 6-bromoimidazo[4,5-b]pyridine undergoes efficient arylation with 3-iodoiodobenzene. This method achieves C2-arylation yields of 54-78% while preserving the C6-bromo and potential C7-functionalization sites [4] [8].
Table 1: Conditions for Direct C2-H Arylation of Imidazo[4,5-b]pyridines
Directing Group | Catalyst System | Base | Yield (%) | Regioselectivity |
---|---|---|---|---|
None (unprotected) | Pd(OAc)₂/CuI | Cs₂CO₃ | 0 | N/A |
N3-MEM | Pd(OAc)₂/CuI | Cs₂CO₃ | 78 | C2 exclusive |
N3-SEM | Pd(OAc)₂/CuI | Cs₂CO₃ | 66 | C2 exclusive |
N1-MEM | Pd(OAc)₂/CuI | Cs₂CO₃ | 0 | N/A |
The C6-bromo and C2-iodo substituents in 6-Bromo-2-(3-iodophenyl)-3H-imidazo[4,5-b]pyridine enable sequential Pd-catalyzed cross-couplings. The bromine at C6 undergoes preferential Suzuki coupling with arylboronic acids under Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C), leveraging the enhanced reactivity of bromoimidazopyridines over aryl iodides in electron-rich systems [6]. Conversely, the 3-iodophenyl group at C2 participates in Sonogashira or Buchwald-Hartwig amination under Pd₂(dba)₃/XPhos catalysis. This orthogonal reactivity allows for late-stage diversification:
Table 2: Orthogonal Reactivity in Halogenated Imidazo[4,5-b]pyridines
Reaction Type | Reaction Site | Conditions | Key Advantage |
---|---|---|---|
Suzuki Coupling | C6-Br of core | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | Selective over aryl iodide |
Sonogashira | C2-aryl iodide | Pd/Cu, Et₃N, THF | Tolerates free N-H |
Buchwald-Hartwig | C2-aryl iodide | Pd₂(dba)₃, XPhos, Cs₂CO₃, dioxane | Amine compatibility |
The N3 position dictates regioselectivity in imidazo[4,5-b]pyridine chemistry. MEM protection (introduced via benzyl chloride/K₂CO₃ in DMF) achieves 85% yield with >20:1 N3 vs N1 selectivity for 6-bromo substrates [5] [9]. Crystallography confirms N3-benzylated derivatives adopt a 67.04° dihedral angle between the benzyl group and imidazopyridine plane, minimizing steric hindrance during C2 functionalization [2] [5]. Crucially, only N3-protected isomers undergo C2-arylation, as N1-MEM isomers fail to react due to unfavorable metal coordination geometry (Table 1). Deprotection of MEM post-arylation occurs cleanly with TFA/DCM [4].
Synthesis of 6-Bromo-2-(3-iodophenyl)-3H-imidazo[4,5-b]pyridine exemplifies the efficiency shift toward C-H activation:
The direct arylation strategy reduces steps, avoids prefunctionalized coupling partners, and demonstrates superior atom economy. Copper iodide acts as a crucial co-catalyst, facilitating the concerted metallation-deprotonation mechanism. Limitations include sensitivity to steric hindrance in ortho-substituted aryl iodides and moderate yields with electron-deficient partners [4] [8].
Table 3: Synthetic Efficiency Comparison for Key Intermediate Synthesis
Methodology | Step Count | Avg. Yield per Step (%) | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
Traditional Coupling | 3 | 65 | 27.5 | Low oxidation yields |
Direct C-H Arylation | 2 | 81.5 | 66.3 | Requires N-protection |
One-pot Sequential | 3 | 70 | 34.3 | Optimization complexity |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: